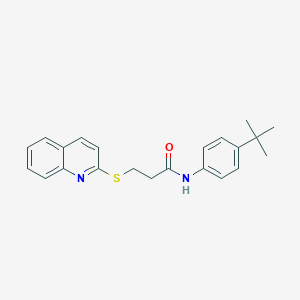
N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Thioether Formation: The thiol group is introduced by reacting the quinazolinone derivative with a suitable thiol reagent under mild conditions.
Acetamide Formation: The final step involves the reaction of the thioether with 2-chloro-N-(2-hydroxyethyl)acetamide to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield the corresponding sulfone, while reduction with sodium borohydride can produce the dihydroquinazoline derivative.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Applications: Use as an intermediate in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide.
Thioether Compounds: Compounds with similar thioether linkages, such as 2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)ethanol.
Uniqueness
N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-16-12(19)9-4-2-3-5-10(9)15-13(16)20-8-11(18)14-6-7-17/h2-5,17H,6-8H2,1H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVCZDDDIMVTJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-tert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide](/img/structure/B492619.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B492620.png)
![N-(3-METHOXYPHENYL)-2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE](/img/structure/B492621.png)
![N-(4-methoxyphenyl)-3-[(4-methyl-2-quinolinyl)sulfanyl]propanamide](/img/structure/B492622.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[(4-methyl-2-quinolinyl)sulfanyl]propanamide](/img/structure/B492623.png)

![5-(4-Chlorophenyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B492626.png)


![3-allyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B492630.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide](/img/structure/B492634.png)
![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B492635.png)
![N-(3-acetylphenyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B492636.png)
![3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B492642.png)
